![molecular formula C19H15F3N2O3 B2508379 N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]-2-(trifluoromethyl)benzamide CAS No. 1251710-11-8](/img/structure/B2508379.png)
N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]-2-(trifluoromethyl)benzamide" is a chemical entity that appears to be related to a class of compounds that include quinoline derivatives with various functional groups. These compounds are of interest due to their potential applications in medicinal chemistry and material science. The provided papers do not directly discuss this compound but offer insights into similar quinoline derivatives and their properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of quinoline derivatives can involve various strategies, including the use of trifluoroacetyl groups as surrogates in Passerini- and Ugi-type reactions, as reported in the synthesis of α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids . Additionally, the synthesis of benzamide derivatives with quinoline and benzo[d]imidazole moieties has been achieved, which involves the reaction of these compounds with nickel salts to form nickel complexes . These methods could potentially be adapted for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be characterized using various analytical techniques. For instance, the molecular structures of nickel complexes derived from quinoline and benzamide were determined using single-crystal X-ray diffraction . Similarly, polymorphs of a related compound, 4-nitro-N-(quinolin-8-yl)benzamide, were characterized, revealing different packing patterns and hydrogen bonding interactions . These findings suggest that the molecular structure of "this compound" could also exhibit polymorphism and specific intermolecular interactions.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions. For example, the reaction of push-pull enaminoketones with in situ generated ortho-quinone methides leads to the synthesis of chromenes, which can be further transformed into hydroxybenzylated heterocycles . This indicates that the compound may also undergo similar reactions, potentially leading to a variety of products with different functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be quite diverse. Polymorphs of 4-nitro-N-(quinolin-8-yl)benzamide exhibit different melting points and crystalline properties, which are influenced by their molecular packing and hydrogen bonding . Additionally, the thermal stability of different polymorphs of a benzamide derivative was assessed using thermal analysis, indicating that such compounds can have varying degrees of stability . These insights suggest that "this compound" may also display distinct physical properties that could be characterized using similar analytical techniques.
Wissenschaftliche Forschungsanwendungen
Polymorphic Modifications and Diuretic Properties
N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]-2-(trifluoromethyl)benzamide and its derivatives have been explored for various applications in scientific research. One study discusses polymorphic modifications of a related compound, highlighting its potential as a new hypertension remedy due to its strong diuretic properties. Two polymorphic forms were identified, with differences in molecular organization and crystal packing, suggesting diverse functional applications and stability profiles which could be relevant for drug development processes (Shishkina et al., 2018).
Antimicrobial Activity
Another area of application is in the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. A study described the synthesis of derivatives starting with a related quinoline compound, leading to compounds that exhibited significant antibacterial and antifungal activities. This suggests that this compound derivatives could be explored for their antimicrobial properties, contributing to the development of new therapeutic agents (Holla et al., 2006).
Catalytic Applications in Asymmetric Hydrogenation
The compound has also been implicated in research focusing on catalytic applications. A study on rigid P-chiral phosphine ligands, which could be synthesized from related quinoline compounds, demonstrated their use in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This process is crucial for the efficient preparation of chiral pharmaceutical ingredients, highlighting the compound’s potential role in the synthesis of enantioselective catalysts (Imamoto et al., 2012).
Antimicrobial and Chemotherapeutic Potential
Further, the compound's derivatives have been evaluated for their antimicrobial activity, with some showing remarkable efficacy against specific Candida species. This positions such derivatives as promising leads in the search for new antimicrobial agents, particularly against fungal pathogens (Mohsen et al., 2014).
Novel Mechanisms in C-H Oxidation
Additionally, research into copper(II)-mediated C-H oxidation presented different outcomes based on reaction conditions when using a related benzamide quinoline compound. This study provides insights into divergent, condition-dependent mechanisms for C-H oxidation, which is valuable for synthetic chemistry and the development of more efficient and selective oxidation processes (Suess et al., 2013).
Eigenschaften
IUPAC Name |
N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c1-27-10-11-8-17(25)24-16-9-12(6-7-13(11)16)23-18(26)14-4-2-3-5-15(14)19(20,21)22/h2-9H,10H2,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMYTHLOKXJBPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2508296.png)
![1-(1,3-Benzodioxol-5-yl)-3-[4-(4-fluorophenyl)piperazino]-1-propanone](/img/structure/B2508299.png)

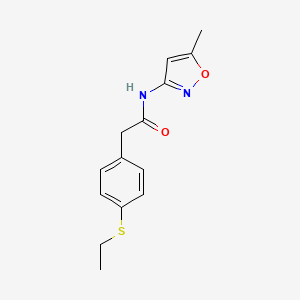

![ethyl 1-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2508306.png)
![N-{4-[4-(propan-2-yloxy)phenyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B2508308.png)

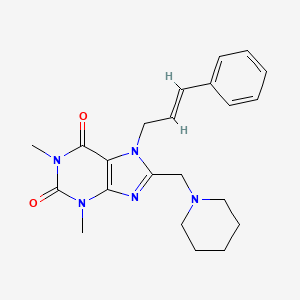
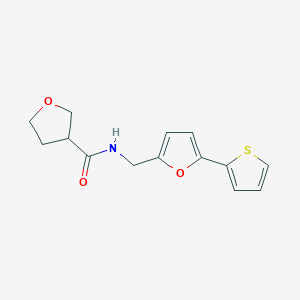
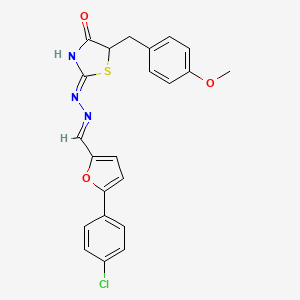
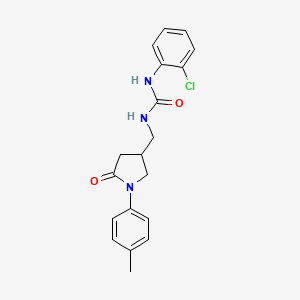
![4-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B2508318.png)
![1-((2-chloro-6-fluorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)